molecular formula C13H11ClN4 B2901237 N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

Cat. No.: B2901237
M. Wt: 258.70 g/mol
InChI Key: AUMRBVPZQGJYNP-UHFFFAOYSA-N
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Description

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound that has been used as a reactant for various chemical reactions . It has an empirical formula of C14H12N4O and a molecular weight of 252.27 .


Synthesis Analysis

While specific synthesis methods for “N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline” were not found, benzotriazole derivatives have been used in a variety of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like “N-(1H-Benzotriazol-1-ylmethyl)formamide” has been analyzed. It has a molecular formula of C8H8N4O and an average mass of 176.175 Da .


Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions. For example, “N-(1H-Benzotriazol-1-ylmethyl)benzamide” has been used in C-C bond formation reactions .

Mechanism of Action

Target of Action

Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .

Biochemical Pathways

Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more . This suggests that they may affect a broad spectrum of biochemical pathways.

Pharmacokinetics

Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . These properties may influence the pharmacokinetics of the compound.

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may have similar effects.

Action Environment

Benzotriazole is known to be highly stable , which suggests that it may maintain its efficacy and stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes N-(benzotriazol-1-ylmethyl)-3-chloroaniline susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow this compound with a broad spectrum of biological properties .

Molecular Mechanism

Benzotriazole is known to activate molecules toward numerous transformations, and it remains stable during the course of reactions . This suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Benzotriazole is known for its stability, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may also exhibit stability and long-term effects on cellular function .

Metabolic Pathways

Benzotriazole is known to activate molecules toward numerous transformations , suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be involved in similar metabolic pathways.

Transport and Distribution

The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may interact with transporters or binding proteins .

Subcellular Localization

The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be directed to specific compartments or organelles .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMRBVPZQGJYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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